molecular formula C9H9ClO2 B1625922 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone CAS No. 75717-51-0

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Cat. No.: B1625922
CAS No.: 75717-51-0
M. Wt: 184.62 g/mol
InChI Key: FZEGRRITIJHDKE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: this compound can be oxidized to 2-chloro-1-(2-carboxy-3-methylphenyl)ethanone.

    Reduction: Reduction of the carbonyl group yields 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanol.

    Substitution: Substitution of the chlorine atom can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with the hydroxyl group in a different position.

    2-Bromo-1-(2-hydroxy-3-methylphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    2-Fluoro-1-(2-hydroxy-3-methylphenyl)ethanone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a hydroxyl group on the phenyl ring provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGRRITIJHDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504463
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75717-51-0
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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